Undecylmagnesium bromide
Overview
Description
Undecylmagnesium bromide is an organometallic compound with the formula C₁₁H₂₃BrMg. It belongs to the Grignard reagents family, which are widely used in organic synthesis. This compound is highly reactive and is primarily used in various chemical reactions to form carbon-carbon bonds.
Preparation Methods
Undecylmagnesium bromide is typically prepared through the reaction of undecyl bromide with magnesium in an ether solution. This process involves the following steps:
Reaction Setup: A three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel is used. The reaction is carried out under an inert atmosphere, usually nitrogen.
Magnesium Activation: Magnesium turnings are activated by heating in the presence of iodine.
Addition of Undecyl Bromide: Undecyl bromide is added dropwise to the activated magnesium in an ether solvent, such as tetrahydrofuran (THF).
Industrial production methods for Grignard reagents like this compound often involve continuous flow reactors to ensure better control over reaction conditions and scalability .
Chemical Reactions Analysis
Undecylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.
Coupling Reactions: It is used in coupling reactions to form complex organic molecules.
Common reagents and conditions used in these reactions include:
Solvents: Tetrahydrofuran (THF), diethyl ether.
Temperature: Reactions are typically carried out at low temperatures (-78°C) to control reactivity.
Major products formed from these reactions include alcohols, alkenes, and complex organic structures.
Scientific Research Applications
Undecylmagnesium bromide has several scientific research applications:
Synthesis of Electron Transfer Inhibitors: It is used in the Grignard reaction to synthesize compounds like 5-Undecyl-6-hydroxy-4,7-dioxobenzothiazole, a potent electron transfer inhibitor.
Polymer Synthesis: Grignard reagents are used to prepare isotactic and stereoblock poly(methyl methacrylates), highlighting the significance of solvent composition and halide content in controlling stereospecificity.
Membrane Surface Potential Studies: Charged paramagnetic amphiphiles like dodecyl trimethyl ammonium bromide are used as probes for membrane surface potentials.
Synthesis of Tetrasubstituted Alkenes: Arylmagnesium bromides are utilized in iron-catalyzed reactions to yield alkenylmagnesium reagents, which are transformed into tetrasubstituted alkenes.
Mechanism of Action
The mechanism by which undecylmagnesium bromide exerts its effects involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved include the interaction with carbonyl groups in aldehydes and ketones.
Comparison with Similar Compounds
Undecylmagnesium bromide can be compared with other Grignard reagents such as:
- Methylmagnesium bromide
- Ethylmagnesium bromide
- Phenylmagnesium bromide
What sets this compound apart is its longer alkyl chain, which can influence the solubility and reactivity of the compound in various organic reactions. This uniqueness makes it suitable for specific applications where longer carbon chains are required.
Properties
IUPAC Name |
magnesium;undecane;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23.BrH.Mg/c1-3-5-7-9-11-10-8-6-4-2;;/h1,3-11H2,2H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSODDZZHKPPOK-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[CH2-].[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23BrMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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